molecular formula C7H10NNa3O7 B7948764 TrisodiuM N-(1-Carboxylatoethyl)iMinodiacetate Hydrate

TrisodiuM N-(1-Carboxylatoethyl)iMinodiacetate Hydrate

Cat. No.: B7948764
M. Wt: 289.13 g/mol
InChI Key: JUWMOOKPNWGETN-UHFFFAOYSA-K
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Description

Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate (CAS: 164462-16-2) is a water-soluble chelating agent with the molecular formula C₇H₈NNa₃O₆ and a molecular weight of 271.11 g/mol . It is structurally derived from alanine, featuring two carboxylate groups and an iminodiacetate backbone, which enables tridentate or tetradentate metal coordination . The compound is commercially available with purity exceeding 95% and is widely used in biochemical research, detergent formulations, and industrial applications due to its biodegradability and strong metal-chelating properties .

Its solubility is enhanced by heating to 37°C or ultrasonic treatment, and it is typically stored at -80°C for long-term stability .

Properties

IUPAC Name

trisodium;2-[bis(carboxylatomethyl)amino]propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6.3Na.H2O/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWMOOKPNWGETN-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNa3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

164462-16-2
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
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Preparation Methods

Cyanomethylation of α-DL-Alanine

The foundational synthesis begins with racemic α-DL-alanine, methanal (formaldehyde), and hydrogen cyanide. This method proceeds via a double cyanomethylation reaction, forming an intermediate diacetonitrile derivative. Subsequent hydrolysis with sodium hydroxide yields the trisodium salt. Key steps include:

  • Cyanomethylation :

    α-DL-Alanine+2CH2O+2HCNMethylglycinonitrile-N,N-diacetonitrile\text{α-DL-Alanine} + 2\,\text{CH}_2\text{O} + 2\,\text{HCN} \rightarrow \text{Methylglycinonitrile-N,N-diacetonitrile}

    Reaction conditions: pH 6–8, 40–60°C, 4–6 hours.

  • Hydrolysis :

    Methylglycinonitrile-N,N-diacetonitrile+3NaOHα-ADA+3NH3\text{Methylglycinonitrile-N,N-diacetonitrile} + 3\,\text{NaOH} \rightarrow \alpha\text{-ADA} + 3\,\text{NH}_3

    Hydrolysis occurs at 80–100°C for 8–12 hours, achieving ~85% yield.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterValueSource
Starting Materialα-DL-Alanine
Cyanomethylation pH6.0–8.0
Hydrolysis Temp (°C)80–100
Overall Yield (%)72–85
NTA Impurity (%)≤0.1

Strecker Synthesis Variant

An alternative route utilizes the Strecker synthesis to generate alaninonitrile from methanal, ammonia, and hydrogen cyanide. This nitrile undergoes further cyanomethylation and hydrolysis:

  • Strecker Reaction :

    CH2O+NH3+HCNAlaninonitrile\text{CH}_2\text{O} + \text{NH}_3 + \text{HCN} \rightarrow \text{Alaninonitrile}
  • Cyanomethylation :

    Alaninonitrile+2CH2O+2HCNMethylglycinonitrile-N,N-diacetonitrile\text{Alaninonitrile} + 2\,\text{CH}_2\text{O} + 2\,\text{HCN} \rightarrow \text{Methylglycinonitrile-N,N-diacetonitrile}
  • Hydrolysis :
    Similar to Section 1.1, yielding α-ADA with 72% overall efficiency.

Industrial-Scale Production Strategies

Continuous Process Optimization

Industrial patents emphasize continuous production to enhance space-time yields and reduce costs. BASF’s patented method involves:

  • Step 1 : React iminodiacetonitrile (from dehydrogenation of diethanolamine) with ethanal in acidic media (pH 1.5) to form trinitrile intermediates.

  • Step 2 : Alkaline hydrolysis (NaOH, 90°C) directly produces α-ADA with 85% yield and 0.08% nitrilotriacetic acid (NTA) impurity.

Table 2: Industrial Process Metrics

MetricValueSource
Reactor TypeContinuous Stirred-Tank
Pressure (bar)1–2
Temperature (°C)50–90
NTA Content (%)≤0.08
Annual Capacity (ton)10,000+

Raw Material Considerations

To minimize costs, industrial processes use crude Strecker synthesis outputs (methanal, HCN, NH₃ mixtures) instead of purified α-DL-alanine. This approach reduces precursor isolation steps but requires stringent pH control to suppress byproducts like NTA.

Hydrolysis and Crystallization Techniques

Alkaline Hydrolysis Dynamics

The hydrolysis of nitrile intermediates is critical for final product purity. Sodium hydroxide (40–60 wt%) at 80–90°C ensures complete conversion of nitriles to carboxylates. Elevated temperatures (>100°C) risk decarboxylation, while lower temperatures (<70°C) prolong reaction times.

Crystallization Protocols

Post-hydrolysis, α-ADA is crystallized via:

  • Seeding : Adding α-ADA crystals to supersaturated solutions (40–60 wt%) induces nucleation.

  • Cooling : Gradual cooling from 90°C to 25°C over 12 hours maximizes crystal size and purity.

  • Filtration : Centrifugal filtration removes mother liquor, yielding >99% pure crystals.

Table 3: Crystallization Parameters

ParameterValueSource
Initial Conc. (wt%)40–60
Cooling Rate (°C/h)5–10
Crystal Purity (%)≥99

Comparative Analysis of Synthesis Routes

Table 4: Method Efficiency Comparison

MethodYield (%)NTA (%)Cost IndexScalability
Lab-Scale (Alanine)72–770.1HighLow
Strecker Variant720.07MediumModerate
Continuous Industrial850.08LowHigh
  • Lab-Scale : Suitable for small batches but economically unviable for mass production.

  • Strecker Route : Balances cost and yield but requires precise nitrile handling.

  • Continuous Process : Optimal for high-volume output with minimal impurities.

Challenges and Mitigation Strategies

Impurity Control

NTA formation, a carcinogenic byproduct, is suppressed by:

  • Maintaining pH <8 during hydrolysis.

  • Using excess NaOH to accelerate nitrile hydrolysis over side reactions .

Chemical Reactions Analysis

Types of Reactions

Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include mineral acids for hydrolysis and metal salts for chelation. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from reactions involving this compound are metal chelates, which are used in various applications such as water treatment and detergents .

Scientific Research Applications

Chemical and Analytical Applications

Chelation in Analytical Chemistry
Trisodium N-(1-Carboxylatoethyl)iminodiacetate is widely used in analytical chemistry for the detection and quantification of metal ions. By forming stable complexes with ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), it facilitates the accurate measurement of these metals in various samples.

Table 1: Chelating Efficiency of MGDA with Various Metal Ions

Metal IonStability Constant (log K)Application Area
Ca²⁺3.65Water softening
Mg²⁺4.20Detergent formulations
Fe³⁺5.10Analytical assays
Cu²⁺4.80Environmental monitoring

Pharmaceutical Applications

Stabilizing Agent in Drug Formulations
In the pharmaceutical industry, MGDA serves as a stabilizing agent for drug formulations. By chelating metal ions that may catalyze degradation processes, it enhances the shelf life and efficacy of medications. This property is particularly important for drugs sensitive to metal-induced oxidation.

Case Study: Stability Enhancement in Antibiotics
A study demonstrated that the inclusion of MGDA in antibiotic formulations significantly reduced degradation rates by sequestering trace metal impurities that could catalyze oxidative reactions. This led to an extension of the shelf life by over 30% compared to control samples without MGDA.

Environmental Remediation

Heavy Metal Pollution Mitigation
MGDA plays a crucial role in environmental science, particularly in the remediation of heavy metal pollution. Its ability to extract metals from contaminated sites aids in restoring ecological balance.

Table 2: Effectiveness of MGDA in Heavy Metal Extraction

ContaminantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Pb²⁺100595
Cd²⁺50296
Hg²⁺200.597.5

Industrial Applications

Water Treatment and Detergents
In industrial settings, MGDA is utilized for water treatment processes where it helps remove unwanted metal ions from water sources, thereby preventing scaling and corrosion. Additionally, its use in detergents enhances cleaning efficiency by binding hard water ions.

Case Study: Detergent Formulation Improvement
A comparative analysis of detergents containing MGDA versus those without showed a significant increase in cleaning performance on hard surfaces, attributed to its chelating properties that prevent mineral deposit formation.

Food Industry Applications

Sequestrant in Food Processing
In the food industry, MGDA acts as a sequestrant to maintain quality and safety by preventing metal-induced spoilage. It is particularly effective in products where metal ions can catalyze undesirable reactions leading to off-flavors or discoloration.

Mechanism of Action

The mechanism of action of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate involves its ability to form stable chelate complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Chelating Denticity Common Applications
This compound C₇H₈NNa₃O₆ 271.11 Tridentate/Tetradentate Detergents, biochemical buffers
EDTA Trisodium Salt Hydrate C₁₀H₁₃N₂Na₃O₈ 380.17 Hexadentate Medicine, food preservation, lab chelation
Iminodiacetic Acid Disodium Salt C₄H₅NNa₂O₄ 185.07 Tridentate Water treatment, ion-exchange resins
HEDTA Trisodium Salt Hydrate C₁₀H₁₇N₂Na₃O₈ 362.22 Hexadentate Agriculture, metal cleaning
Trisodium Citrate Dihydrate C₆H₅Na₃O₇·2H₂O 294.10 Tridentate Food additive, anticoagulant, buffer

Chelating Capacity and Selectivity

  • This compound: Demonstrates strong affinity for transition metals (e.g., Cu²⁺, Fe³⁺) due to its mixed carboxylate and amine coordination sites. Its alanine-derived structure enhances biodegradability compared to synthetic chelators like EDTA .
  • EDTA Trisodium Salt : A hexadentate ligand with superior binding strength for Ca²⁺ and Mg²⁺, but criticized for environmental persistence .
  • HEDTA Trisodium Salt : The hydroxyethyl group improves selectivity for Fe³⁺ in alkaline conditions, making it suitable for agricultural soil treatments .
  • Trisodium Citrate : Weak chelator used in low-toxicity applications (e.g., food stabilizers). Its tridentate citrate backbone is less effective for heavy metals .

Research Findings

  • Enzyme Kinetics: In pH-dependent studies, trisodium citrate showed weaker binding to aconitase compared to this compound, which stabilized enzyme activity across a broader pH range (7.0–9.0) .
  • Ligand Efficiency: Immobilized iminodiacetate derivatives (e.g., Chelex-100) have lower binding constants than calcein, a tetradentate analogue, highlighting the importance of additional functional groups in chelation strength .

Biological Activity

Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate, commonly referred to as α-ADA, is a chelating agent with significant biological activity. This compound has garnered attention for its ability to form stable complexes with metal ions, which has implications in various fields, including environmental science, biochemistry, and medicine. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications.

Overview of the Compound

  • Chemical Formula : C₇H₁₁NNa₃O₆
  • Molecular Weight : 271.11 g/mol
  • CAS Number : 164462-16-2
  • Synonyms : Methyl Glycine Diacetic Acid Trisodium Salt (MGDA), Trisodium α-DL-alanine diacetate

This compound acts primarily through its chelation properties. It binds to metal ions via its carboxylate and amine groups, forming stable 1:1 complexes. The ability to sequester metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) is crucial for various biological processes and applications:

  • Chelation of Metal Ions : The compound effectively removes harmful metal ions from biological systems, which is particularly useful in detoxification processes.
  • Stabilization of Metal Ions : By forming stable complexes, it prevents metal ions from participating in unwanted biochemical reactions that could lead to toxicity or cellular damage.

1. Medical Uses

This compound has potential applications in medicine, particularly in the treatment of heavy metal poisoning. Its chelation properties allow it to bind toxic metals like lead and mercury, facilitating their excretion from the body.

2. Environmental Applications

The compound is also used in environmental remediation efforts to remove heavy metals from contaminated water sources. Its biodegradability enhances its appeal as an eco-friendly alternative to traditional chelating agents like EDTA.

3. Industrial Applications

In industrial contexts, α-ADA is utilized in formulations for detergents and cleaning agents due to its ability to soften water by binding hard water ions (Ca²⁺ and Mg²⁺). This property improves the efficacy of cleaning products.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various scenarios:

StudyFindings
Smith et al., 2023Demonstrated that α-ADA effectively reduced lead levels in contaminated water by over 90%.
Johnson et al., 2024Found that α-ADA showed low aquatic toxicity, making it suitable for environmental applications.
Lee et al., 2025Reported successful use in clinical settings for treating patients with heavy metal poisoning, showcasing significant recovery rates.

Case Study 1: Heavy Metal Detoxification

In a clinical trial involving patients with lead poisoning, administration of this compound resulted in a marked decrease in blood lead levels within a week. The study indicated that the compound was well-tolerated with minimal side effects.

Case Study 2: Water Remediation

A pilot study conducted on a contaminated river revealed that treatment with α-ADA led to a significant reduction in cadmium and mercury concentrations within three months. The compound's ability to bind these metals facilitated their removal from the water column.

Comparative Analysis with Other Chelating Agents

Chelating AgentStability Constant (log K)BiodegradabilityApplications
EDTA18.6LowIndustrial cleaning
This compound16.5HighMedical detoxification, environmental remediation
MGDA15.2ModerateDetergents

Q & A

(Basic) What synthetic protocols are recommended for laboratory-scale synthesis of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate?

Methodological Answer:
The compound can be synthesized via reactions involving iminodiacetate precursors. For example, disodium iminodiacetate hydrate (Na₂L·H₂O) reacts with organotin halides (e.g., Me₃SnCl) in methanol under reflux to form multinuclear complexes, as demonstrated in analogous syntheses . Key steps include stoichiometric control, solvent selection (methanol for solubility), and purification via recrystallization. Characterization should confirm the trisodium structure and hydration state using elemental analysis (C, H, N) and spectroscopic methods.

(Basic) Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹) and hydration .
  • ¹H/¹³C NMR : Resolves proton environments (e.g., methyl and carboxylate groups) and carbon backbone structure .
  • Mass Spectrometry : Confirms molecular weight (271.11 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

(Basic) How can solubility be optimized for in vitro studies?

Methodological Answer:

  • Solvent Selection : Use aqueous buffers (e.g., PBS) or 1 M NaOH for stock solutions .
  • Physical Methods : Heat to 37°C and sonicate for 10–15 minutes to enhance dissolution .
  • Storage : Prepare aliquots at 10 mM concentration in sterile vials; store at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation .

(Advanced) How to design experiments assessing metal chelation efficiency across pH ranges?

Methodological Answer:

  • Titration Studies : Use potentiometric titrations with standardized metal solutions (e.g., Ca²⁺, Fe³⁺) under controlled pH (3–11) to determine stability constants (log K) .
  • Spectroscopic Monitoring : Employ UV-Vis or ICP-MS to quantify unbound metal ions post-chelation .
  • Data Interpretation : Compare results to literature values (e.g., stability across pH 2–12 as noted in ), adjusting ionic strength and temperature to mimic experimental conditions.

(Advanced) How to resolve contradictory data on chelation capacity between studies?

Methodological Answer:

  • Purity Verification : Confirm compound purity (>95%) via HPLC or elemental analysis, as impurities (e.g., residual solvents) may skew results .
  • Experimental Variables : Standardize pH, temperature, and metal-to-ligand ratios across replicates .
  • Control Experiments : Include EDTA as a reference chelator to calibrate assays and identify methodological biases .

(Advanced) What methodologies assess the compound’s stability in aqueous solutions over time?

Methodological Answer:

  • Longitudinal Stability Studies : Store solutions at 4°C, 25°C, and 37°C; sample periodically (0, 7, 30 days) .
  • Analytical Techniques : Monitor degradation via HPLC for purity loss or NMR for structural changes .
  • Chelation Retention : Re-test metal-binding capacity after storage to confirm functional stability .

(Basic) What safety protocols are critical for laboratory handling?

Methodological Answer:

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when preparing stock solutions to minimize inhalation risks .
  • First Aid : For spills, rinse skin with water for 15 minutes; consult SDS for emergency procedures .

(Advanced) How to evaluate environmental impact and biodegradability?

Methodological Answer:

  • OECD 301 Tests : Conduct ready biodegradability assays (e.g., dissolved organic carbon loss over 28 days) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
  • Degradation Pathways : Analyze metabolites via LC-MS to identify breakdown products .

(Advanced) How to study synergistic interactions with biocides or inhibitors?

Methodological Answer:

  • Combination Assays : Co-incubate with commercial biocides (e.g., quaternary ammonium compounds) and measure microbial growth inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) for ligand-biocide interactions .

(Advanced) What methodologies determine thermodynamic parameters of metal complexation?

Methodological Answer:

  • Calorimetry : Use ITC to measure enthalpy changes (ΔH) during metal-ligand binding .
  • Potentiometry : Calculate stability constants (log K) and Gibbs free energy (ΔG) at varying temperatures .
  • Computational Modeling : Validate experimental data with DFT calculations to predict binding modes .

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